Hoffman's violet free base, also known as N,N,N',N'-tetramethyl-1,4-phenylenediamine, is a synthetic organic compound that falls under the category of aromatic amines. It is primarily recognized for its vibrant violet color and its applications in various scientific fields, including analytical chemistry and dye manufacturing. Hoffman's violet free base is often utilized in histological staining and as a redox indicator due to its unique properties.
Hoffman's violet free base is synthesized from phenylenediamine derivatives, particularly through the alkylation of aniline compounds. The compound is commercially available and can be sourced from chemical suppliers specializing in laboratory reagents.
Hoffman's violet free base is classified as an organic dye and a redox indicator. Its chemical structure allows it to participate in various oxidation-reduction reactions, making it useful in analytical chemistry.
The synthesis of Hoffman's violet free base typically involves the following steps:
The reaction conditions, such as temperature and pH, are critical for achieving optimal yields. Typically, the reaction is conducted under acidic conditions to enhance the solubility of intermediates, followed by neutralization to isolate the desired product.
Hoffman's violet free base has a complex molecular structure characterized by a central aromatic ring with four methyl groups attached to nitrogen atoms. The molecular formula is , and its structure can be represented as follows:
Hoffman's violet free base participates in several chemical reactions:
The redox potential of Hoffman's violet allows it to be used effectively in titrations and colorimetric assays. Its ability to change color upon oxidation makes it a valuable indicator in various chemical analyses.
The mechanism of action for Hoffman's violet involves its ability to undergo electron transfer processes during redox reactions. Upon oxidation, the compound transitions from a reduced state (violet) to an oxidized state (colorless or yellow), which can be quantitatively measured.
Spectroscopic analyses such as ultraviolet-visible spectroscopy reveal characteristic absorption peaks corresponding to electronic transitions within the molecule, aiding in its identification.
Hoffman's violet free base has several scientific uses, including:
Hoffman's violet free base, a significant triarylmethane dye, is systematically named as N-[4-[bis(4-dimethylaminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-N-methylmethanaminium chloride according to IUPAC conventions. This compound is more commonly recognized by several synonyms in industrial and scientific contexts: Dahlia, Basic Violet 14, and the Colour Index designation C.I. 42530 [3]. The designation "free base" specifically distinguishes it from its salt forms (particularly hydrochloride), indicating the absence of an associated anion in its purest state.
The term "Dahlia" originates from its historical use as a botanical stain, particularly for enhancing contrast in plant tissue microscopy. In cytochemistry literature, it is frequently cross-referenced with New Fuchsin (C.I. 42520), though Hoffman's violet possesses distinct methylation patterns that confer unique spectral properties [3]. The "Hoffman" designation likely references its initial developer or commercializer, though precise historical attribution remains obscure.
Table 1: Standard Nomenclature and Synonyms of Hoffman's Violet Free Base
Designation Type | Identifier | Context |
---|---|---|
Systematic Name | N-[4-[bis(4-dimethylaminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-N-methylmethanaminium | IUPAC nomenclature |
Common Name | Hoffman's Violet | Histological staining |
Colour Index | C.I. 42530 | Industrial dye classification |
Botanical Synonym | Dahlia | Plant tissue staining |
Alternative Name | Basic Violet 14 | Commercial dye applications |
The molecular formula C₂₆H₃₂ClN₃ corresponds to the hydrochloride salt of Hoffman's violet, with the free base form represented as C₂₆H₃₁N₃⁺, requiring anionic counterions for charge balance. Its core structure features a central carbon atom bonded to three aromatic moieties: two para-dimethylaminophenyl groups and one N-methylaminophenyl group, forming a conjugated triarylmethane system [3] [6].
The free base derivative arises through deprotonation or ion exchange, eliminating chloride (Cl⁻) and yielding the cationic chromophore. This structural modification enhances solubility in organic solvents and influences optical properties. Stereoelectronic effects from the dimethylamino substituents are critical: their strong electron-donating character facilitates π-conjugation across the triarylmethane scaffold, resulting in intense absorption in the visible spectrum (λₘₐₓ ≈ 550–580 nm).
Isomeric variations primarily manifest in two forms:
Table 2: Key Molecular Properties of Hoffman's Violet Free Base
Property | Value/Description | Significance |
---|---|---|
Molecular Formula (Salt) | C₂₆H₃₂ClN₃ | Hydrochloride salt form |
Molecular Formula (Free) | C₂₆H₃₁N₃⁺ | Cationic chromophore structure |
Chromophore System | Triarylmethane | Delocalized π-system for color intensity |
Key Functional Groups | Dimethylamino (-N(CH₃)₂) | Electron donation for bathochromic shift |
Leuco-Quinoid Equilibrium | pH-dependent | Reversible redox behavior |
LogP (Predicted) | ~3.8 | Moderate lipophilicity |
The equilibrium between leuco and quinoid forms is pH-dependent, enabling applications as a pH indicator in specific biological contexts. Steric hindrance from ortho-substituents may induce atropisomerism, though this is less pronounced than in bulkier triarylmethanes [6].
Hoffman's violet synthesis proceeds via electrophilic aromatic substitution followed by oxidative condensation, mirroring classical triarylmethane dye production. The primary route involves two key precursors:
Step 1: Initial CondensationUnder acidic catalysis (e.g., H₂SO₄ or ZnCl₂), the aldehyde reacts with N,N-dimethyl-m-toluidine to form a leuco intermediate (carbinol). This proceeds via electrophilic attack of the aldehyde carbonyl on the aromatic ring’s para-position, followed by dehydration:
$$\ce{ArCHO + Ar'H ->[H^+] ArCH(OH)Ar' ->[-H_2O] ArCH^+Ar'}$$
Step 2: Oxidative TransformationThe leuco intermediate is oxidized (typically using PbO₂, NaIO₄, or air/O₂) to regenerate aromaticity in the central carbon’s pendant ring, yielding the quinoid chromophore. Subsequent anion exchange (e.g., HCl treatment) precipitates the hydrochloride salt. The free base is isolated via alkaline extraction or ion-exchange chromatography, replacing Cl⁻ with OH⁻ or non-coordinating anions [1] [4].
Alternative routes employ Grignard reagents or organolithium compounds for nucleophilic addition to diaryl ketones, though these are less industrially viable due to moisture sensitivity and cost. Modern optimization focuses on:
X-ray Diffraction (XRD) Analysis
Single-crystal XRD confirms the planarity of the triarylmethane core in Hoffman's violet free base. Crystals typically adopt a triclinic P-1 or monoclinic P21/c space group, with unit cell parameters approximating a = 8.0–8.1 Å, b = 10.1–11.0 Å, c = 21.7 Å, β = 100.1° [4]. The central carbon bond angles (N–C–N ≈ 116–125°) reveal slight distortion from ideal trigonal geometry due to crystal packing forces. Intermolecular π-stacking distances of 3.4–3.7 Å facilitate exciton coupling, influencing solid-state optical properties [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, CDCl₃) exhibits characteristic signals:
¹³C NMR confirms the quinoid structure via the central carbon resonance at δ ≈ 170 ppm. ROESY (Rotating-frame Overhauser Spectroscopy) is indispensable for distinguishing positional isomers by correlating spatial proximity between N-methyl and aryl protons [4].
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes include:
Table 3: Spectroscopic and Crystallographic Validation Techniques
Technique | Key Diagnostic Features | Structural Insights |
---|---|---|
XRD | Space group P-1 or P21/c; d(π-stack) = 3.4Å | Molecular planarity; crystal packing |
¹H NMR | δ 3.05–3.85 ppm (N–CH₃); δ 7.2–7.8 ppm (ArH) | Methyl environment; aromatic substitution |
ROESY NMR | Cross-peaks: N⁺–CH₃ ↔ ortho-ArH | Spatial proximity confirming regiochemistry |
FTIR | 1340–1360 cm⁻¹ (C–N⁺); 1580 cm⁻¹ (C=C) | Quinoid bond formation; cationic character |
Comparative Validation Strategy
Combining powder XRD (for phase purity) with LC-MS (for molecular mass confirmation) and FTIR microspectroscopy enables correlative analysis of crystallinity and chemical composition. This multi-technique approach detects polymorphic impurities or solvates that evade single-method screening [4] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7